Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate
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Overview
Description
Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H16O3S. It is a derivative of norbornane, a bicyclic hydrocarbon, and is often used in organic synthesis and research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate typically involves the reaction of norbornene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for Bicyclo[22The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]heptane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various norbornane derivatives depending on the nucleophile used.
Reduction: Bicyclo[2.2.1]heptane derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is a good leaving group, facilitating substitution reactions. The bicyclic structure provides rigidity and stability, making it a useful scaffold in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-2-ylmethyl 4-methylbenzenesulfonate
- Bicyclo[2.2.1]hept-5-en-2-yl 4-methylbenzenesulfonate
- Bicyclo[2.2.1]hept-5-en-2-ylmethanamine 4-methylbenzenesulfonate
Uniqueness
Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its bicyclic framework and the presence of the sulfonate group make it a versatile compound in organic synthesis .
Properties
CAS No. |
840-90-4 |
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Molecular Formula |
C14H18O3S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O3S/c1-10-2-6-13(7-3-10)18(15,16)17-14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14H,4-5,8-9H2,1H3 |
InChI Key |
WXFFQUSIUXVKSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2C3 |
Origin of Product |
United States |
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